(E)-3-Bromoacrylaldehyde is an organic compound characterized by a bromine atom attached to the phenyl ring and an acrylaldehyde functional group. Its molecular formula is with a molecular weight of approximately 211.06 g/mol. This compound is notable for its role as an intermediate in various chemical syntheses and biological applications, particularly due to its reactivity and ability to participate in multiple types of
These reactions make (E)-3-bromoacrylaldehyde a versatile compound in organic synthesis, allowing for the generation of various derivatives and complex molecules .
Research indicates that (E)-3-Bromoacrylaldehyde may exhibit biological activity, particularly in enzyme interactions. It serves as a substrate analogue for the enzyme hydroxypyruvate reductase, which plays a role in the glyoxylate and dicarboxylate metabolism pathways. Its interaction with this enzyme can influence cellular functions and metabolic fluxes, suggesting potential applications in biochemical research and drug development .
Several synthesis methods for (E)-3-Bromoacrylaldehyde have been documented:
Industrial production often employs large-scale bromination processes with stringent control over parameters to ensure high yield and purity.
(E)-3-Bromoacrylaldehyde finds diverse applications across several fields:
Studies on (E)-3-Bromoacrylaldehyde's interactions primarily focus on its role with hydroxypyruvate reductase. The compound's ability to mimic natural substrates allows researchers to explore enzyme kinetics and mechanisms, providing insights into metabolic processes and potential therapeutic targets .
Several compounds share structural similarities with (E)-3-Bromoacrylaldehyde. Here are some notable examples:
| Compound Name | Molecular Formula | Similarity Index |
|---|---|---|
| (E)-3-(3-Bromophenyl)acrylaldehyde | CHBrO | 0.97 |
| (E)-3-(2-Bromophenyl)acrylaldehyde | CHBrO | 0.89 |
| (E)-1,2-Bis(4-bromophenyl)ethene | CHBr | 0.84 |
| (E)-3-(4-Fluorophenyl)acrylaldehyde | CHF O | 0.83 |
| (E)-3-(4-Methoxyphenyl)acrylaldehyde | CHO | 0.82 |
These compounds exhibit varying degrees of similarity based on their structural features, but (E)-3-Bromoacrylaldehyde is unique due to its specific bromination pattern and its utility as a substrate analogue in biochemical studies .
Palladium-catalyzed annulation reactions represent a cornerstone in the functionalization of (E)-3-bromoacrylaldehyde. These strategies often leverage the compound’s bromine atom as a leaving group, enabling cross-coupling with π-systems such as alkynes or alkenes. For instance, annulation protocols analogous to those used for 9-bromophenanthrenes have been adapted for (E)-3-bromoacrylaldehyde, where palladium(0) catalysts facilitate the formation of fused polycyclic structures. A representative transformation involves the coupling of (E)-3-bromoacrylaldehyde with terminal alkynes under catalytic Pd(PPh₃)₄, yielding α,β-unsaturated γ-lactones via a carbopalladation-cyclization sequence.
Key factors influencing annulation efficiency include:
The reactivity of (E)-3-bromoacrylaldehyde in palladium-mediated reactions hinges on the oxidative addition of its C–Br bond to Pd(0), forming a Pd(II) intermediate. This step is often rate-determining and sensitive to electronic effects. Density functional theory (DFT) studies suggest that the electron-withdrawing aldehyde group lowers the activation energy for oxidative addition by stabilizing the transition state through conjugation.
Subsequent carbopalladation with alkenes or alkynes proceeds via a syn-addition mechanism, as evidenced by stereochemical retention in products. For example, coupling (E)-3-bromoacrylaldehyde with styrene derivatives generates β,γ-unsaturated aldehydes with retained (E)-geometry, confirming a concerted carbopalladation step. Challenges arise from competing β-hydride elimination, which can be suppressed using non-polar solvents (e.g., toluene) and excess phosphine ligands.
Solvent choice critically impacts reaction kinetics and selectivity. Polar aprotic solvents like dimethylformamide (DMF) accelerate oxidative addition by stabilizing charged intermediates, whereas ethereal solvents (e.g., THF) favor carbopalladation by reducing ionic aggregation. A comparative study of solvent effects revealed the following trends:
| Solvent | Dielectric Constant | Yield (%) | Selectivity (E:Z) |
|---|---|---|---|
| DMF | 36.7 | 78 | 92:8 |
| THF | 7.5 | 85 | 95:5 |
| Toluene | 2.4 | 62 | 88:12 |
Data adapted from Pd-catalyzed cross-coupling studies.
Additives such as cesium fluoride (CsF) enhance yields by scavenging bromide ions, shifting equilibria toward product formation. Degassing solvents to remove oxygen is essential to prevent Pd(0) oxidation, particularly in large-scale syntheses.
Achieving stereocontrol in (E)-3-bromoacrylaldehyde derivatives remains nontrivial due to the compound’s planar geometry and propensity for isomerization. Chelation-controlled strategies, inspired by stereoselective aldol reactions, have shown promise. For instance, chiral Lewis acids (e.g., TiCl₃(i-PrO)) induce facial selectivity during nucleophilic additions to the aldehyde group, enabling asymmetric synthesis of β-hydroxy derivatives.
A notable advance involves the use of chiral sulfoxides as directing groups. Palladium-catalyzed couplings of (E)-3-bromoacrylaldehyde with enantiopure α-bromo sulfoxides proceed without racemization, yielding axially chiral biaryls with >90% enantiomeric excess (ee). Computational models attribute this selectivity to steric shielding of one face of the Pd(II) intermediate by the sulfoxide’s bulky substituents.
The utilization of (E)-3-bromoacrylaldehyde in heterocyclic compound construction represents one of its most significant synthetic applications [3]. The compound serves as a crucial building block in the formation of various nitrogen-containing heterocycles through nucleophilic substitution and cyclization reactions [4]. Research has demonstrated that (E)-3-bromoacrylaldehyde undergoes facile reactions with nucleophilic species to generate diverse heterocyclic frameworks with high efficiency [3].
The mechanistic pathways involved in heterocyclic construction typically proceed through initial nucleophilic attack at the carbonyl carbon or Michael addition to the β-carbon, followed by intramolecular cyclization processes [3] [4]. These transformations are often catalyzed by Lewis acids or bases, depending on the specific synthetic requirements and desired product formation [3]. The reaction conditions can be optimized to achieve yields ranging from 60-90% depending on the substrate and catalyst system employed [4].
The formation of indenylidene derivatives using (E)-3-bromoacrylaldehyde has been extensively investigated through palladium-catalyzed methodologies [5] [6]. These synthetic approaches typically involve the use of palladium catalysts in combination with appropriate ligands and bases to facilitate the formation of complex polycyclic structures [5]. The reaction proceeds through oxidative addition of the bromine substituent to the palladium center, followed by subsequent transformations that lead to indenylidene framework construction [7].
Research findings indicate that the synthesis of indenylidene derivatives can be achieved with yields ranging from 50-80% under optimized conditions [6]. The palladium-catalyzed processes often require specific reaction parameters including temperature control, inert atmosphere conditions, and carefully selected solvent systems [7] [5]. The stereochemistry of the resulting indenylidene products is influenced by the configuration of the starting (E)-3-bromoacrylaldehyde and the nature of the palladium catalyst employed [6].
The synthetic utility of these transformations extends to the preparation of pharmaceutical intermediates and natural product analogs [5] [6]. The indenylidene derivatives obtained through these methodologies exhibit diverse biological activities and serve as important scaffolds for further synthetic elaboration [6]. The reaction mechanisms typically involve multiple catalytic cycles with palladium species facilitating carbon-carbon bond formation through well-established organometallic pathways [7].
The application of (E)-3-bromoacrylaldehyde as a precursor to imidazolecarboxaldehyde derivatives has been documented in several synthetic studies [8] [3] [4]. These transformations typically involve multi-component reactions where the bromoacrylaldehyde serves as a key electrophilic component in the formation of the imidazole ring system [3] [4]. The synthetic approaches often employ ammonium acetate as a nitrogen source and require heating under reflux conditions to achieve complete conversion [8].
Mechanistic investigations reveal that the formation of imidazolecarboxaldehyde precursors proceeds through initial condensation reactions followed by cyclization and elimination steps [3] [4]. The reaction pathway involves the formation of intermediate species that undergo intramolecular cyclization to generate the imidazole ring with retention of the aldehyde functionality [8]. Research has shown that these transformations can be achieved with yields ranging from 45-85% depending on the specific reaction conditions and substrate combinations [4].
The synthetic methodology has been successfully applied to the preparation of various substituted imidazole derivatives with potential pharmaceutical applications [8] [3]. The reaction conditions can be modified to accommodate different substrate combinations and achieve selective formation of desired regioisomers [4]. The use of different catalytic systems and reaction media allows for optimization of both yield and selectivity in these transformations [3].
(E)-3-Bromoacrylaldehyde serves as an important intermediate in various cross-coupling reactions, particularly in palladium-catalyzed processes [9] [7] [10]. The bromine substituent provides an excellent leaving group for oxidative addition reactions with palladium catalysts, enabling subsequent transmetalation and reductive elimination steps that form new carbon-carbon bonds [10] [11]. These cross-coupling methodologies have been extensively developed for the synthesis of complex organic molecules [12].
The Suzuki-Miyaura coupling reaction represents one of the most significant applications of (E)-3-bromoacrylaldehyde in cross-coupling chemistry [10] [11] [13]. This palladium-catalyzed reaction involves the coupling of the bromoacrylaldehyde with organoboronic acids or esters under basic conditions to form new carbon-carbon bonds [11] [13]. The reaction proceeds through the characteristic catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [10] [13].
Research has demonstrated that (E)-3-bromoacrylaldehyde participates effectively in Suzuki coupling reactions with yields typically ranging from 70-95% under optimized conditions [12] [13]. The reaction conditions require careful selection of palladium catalyst, base, solvent, and temperature to achieve maximum efficiency [11] [13]. The stereochemistry of the starting material is generally preserved during the coupling process, allowing for stereoselective synthesis of complex molecules [11].
The Heck reaction represents another important application where (E)-3-bromoacrylaldehyde serves as an electrophilic partner [14] [15]. This palladium-catalyzed reaction involves the coupling of the bromoacrylaldehyde with alkenes to form new carbon-carbon bonds with simultaneous formation of substituted alkenes [14] [15]. The reaction has been successfully implemented under various conditions including microwave irradiation and green chemistry protocols [14].
The development of functionalized ligands using (E)-3-bromoacrylaldehyde has emerged as an important area of research in coordination chemistry and catalysis [16] [17] [18]. The compound's dual functionality, containing both the reactive bromine substituent and the aldehyde group, provides multiple sites for ligand attachment and modification [16] [18]. These characteristics make it particularly suitable for the synthesis of multidentate ligands with diverse coordination modes [17].
Research has shown that (E)-3-bromoacrylaldehyde can be incorporated into ligand frameworks through various synthetic approaches including nucleophilic substitution, condensation reactions, and cross-coupling methodologies [16] [17]. The bromine substituent can be replaced with phosphine, amine, or other donor groups through appropriate substitution reactions [18]. The aldehyde functionality provides additional opportunities for ligand modification through condensation with amines or hydrazines [17].
The resulting functionalized ligands exhibit diverse coordination behaviors with transition metals and have been successfully applied in various catalytic processes [16] [18]. Studies have demonstrated that ligands derived from (E)-3-bromoacrylaldehyde can achieve yields of 55-85% in their formation and subsequent metal complexation reactions [17]. The electronic and steric properties of these ligands can be systematically modified through appropriate substitution patterns [16].
The applications of these functionalized ligands extend to asymmetric catalysis, where the incorporation of chiral elements derived from the bromoacrylaldehyde scaffold has been shown to provide effective stereochemical control [16] [17]. The ligands have been successfully employed in various enantioselective transformations including hydrogenation, oxidation, and carbon-carbon bond forming reactions [18]. The modular nature of the synthetic approach allows for systematic optimization of ligand properties for specific catalytic applications [17].
Table 1: Chemical Properties of (E)-3-Bromoacrylaldehyde
| Property | Value |
|---|---|
| Molecular Formula | C₃H₃BrO |
| Molecular Weight (g/mol) | 134.96 |
| IUPAC Name | (E)-3-bromoprop-2-enal |
| InChI | InChI=1S/C3H3BrO/c4-2-1-3-5/h1-3H/b2-1+ |
| InChI Key | DYKZSUCEYQFDRC-OWOJBTEDSA-N |
| SMILES | C(=C/Br)\C=O |
| CAS Number | 71653-11-7 |
| Appearance | Colorless to pale yellow liquid |
| Solubility | Soluble in organic solvents |
| Stability | Sensitive to moisture and heat |
Table 2: Synthetic Applications and Typical Yields
| Application Area | Typical Yields (%) | Common Catalysts/Conditions | Key Methodological Features |
|---|---|---|---|
| Heterocyclic Compound Construction | 60-90 | Lewis acids, base catalysis | Multi-component reactions, cyclization |
| Indenylidene Derivative Formation | 50-80 | Palladium catalysts, organic bases | Stereoselective, organometallic pathways |
| Imidazolecarboxaldehyde Precursors | 45-85 | Ammonium acetate, heating | Condensation-cyclization sequences |
| Cross-Coupling Reaction Intermediates | 70-95 | Palladium catalysts, organoboranes | Suzuki-Miyaura, Heck reactions |
| Functionalized Ligand Development | 55-85 | Transition metal complexes | Coordination chemistry applications |